N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea
Overview
Description
N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea is a useful research compound. Its molecular formula is C19H22ClFN4O and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1466172 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Activity
Research has explored the synthesis of compounds related to N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea for their antifungal properties. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas have been synthesized and tested for their fungitoxic action against fungi like A. niger and F. oxyporum. These studies suggest potential applications of such compounds in agriculture and food safety, highlighting their relevance in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Corrosion Inhibition
The corrosion inhibition performance of related urea derivatives has been evaluated, showing that compounds like 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea can efficiently inhibit corrosion of mild steel in acidic environments. This research opens pathways for the use of such compounds in protecting industrial materials, potentially leading to innovations in corrosion resistance technologies (Mistry, Patel, Patel, & Jauhari, 2011).
Plant Growth Regulation
Some derivatives of this compound have been found to act as plant growth regulators. This application is significant for agriculture, where the regulation of plant growth can lead to improved crop yields and quality. The synthesis and preliminary biological activity tests of these compounds indicate their potential in developing new agrochemicals (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c20-15-2-1-3-17(14-15)23-19(26)22-8-9-24-10-12-25(13-11-24)18-6-4-16(21)5-7-18/h1-7,14H,8-13H2,(H2,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJYZCVIXSQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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